molecular formula C16H33NO3 B7820546 N,N-Bis(2-hydroxyethyl)dodecanamide CAS No. 72968-36-6

N,N-Bis(2-hydroxyethyl)dodecanamide

Cat. No.: B7820546
CAS No.: 72968-36-6
M. Wt: 287.44 g/mol
InChI Key: AOMUHOFOVNGZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-hydroxyethyl)dodecanamide: is a nonionic surfactant with the molecular formula C₁₆H₃₃NO₃ and a molecular weight of 287.44 g/mol . It is also known by several other names, including lauric acid diethanolamide and lauramide diethanolamine . This compound is widely used in various industries due to its surfactant properties, which make it effective in reducing surface tension and enhancing solubility.

Mechanism of Action

Target of Action

N,N-Bis(2-hydroxyethyl)dodecanamide, also known as Lauramide DEA, is a surfactant . It is primarily used as an antistatic agent in polyolefins and polystyrenes . The primary targets of this compound are therefore the surfaces of these materials, where it reduces static electricity and enhances their properties.

Mode of Action

This alignment reduces the surface tension and static electricity of the material .

Pharmacokinetics

It is known that the compound has a melting point of 48-51°c , suggesting that it is stable at room temperature and under normal environmental conditions.

Result of Action

The primary result of this compound’s action is a reduction in the static electricity of the materials to which it is applied. This can enhance the properties of these materials and make them more suitable for their intended applications .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature and humidity. For example, the compound’s antistatic effects may be more pronounced in dry environments, where static electricity is typically more of a problem. Additionally, while the compound is stable under normal environmental conditions, extreme temperatures or pH levels could potentially affect its structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis(2-hydroxyethyl)dodecanamide can be synthesized through the amidation of lauric acid or its derivatives with diethanolamine. One common method involves reacting lauric acid with diethanolamine in the presence of a catalyst at elevated temperatures . The reaction typically occurs at around 90°C and may require a solvent-free environment to achieve high yields .

Industrial Production Methods: Industrial production of this compound often involves the use of natural triglycerides, such as soybean oil or coconut oil, which are first converted to fatty acid methyl esters. These esters are then reacted with diethanolamine under controlled conditions to produce the desired amide .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-hydroxyethyl)dodecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include aldehydes, ketones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(20)17(12-14-18)13-15-19/h18-19H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMUHOFOVNGZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO3
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025491, DTXSID101022608
Record name N,N-Bis(2-hydroxyethyl)dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amides, C12-22, N,N-bis(hydroxyethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Lauric acid diethanolamine condensate (1/1) is an off-white waxy solid. (NTP, 1992), Liquid; Liquid, Other Solid, Amber liquid or solid; [HSDB] Off-white solid; [CAMEO] Solid; mp = 38.7 deg C; [EPA HPV] Off-white pellets; [Akzo Nobel MSDS]
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dodecanamide, N,N-bis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Di(2-hydroxyethyl)lauramide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5787
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

462 to 471 °F at 760 mmHg (NTP, 1992)
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in lower alcohols, propylene glycol, polyethylene glycols, insoluble in water.
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-DI(2-HYDROXYETHYL)LAURAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Approximately 8.1 lb/gal
Record name N,N-DI(2-HYDROXYETHYL)LAURAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000001 [mmHg]
Record name N,N-Di(2-hydroxyethyl)lauramide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5787
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Wax, Amber liquid

CAS No.

120-40-1, 72968-36-6
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Lauric acid diethanolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Di(2-hydroxyethyl)lauramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amides, C12-22, N,N-bis(hydroxyethyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072968366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanamide, N,N-bis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Bis(2-hydroxyethyl)dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amides, C12-22, N,N-bis(hydroxyethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(2-hydroxyethyl)dodecanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amides, C12-22, N,N-bis(hydroxyethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURIC DIETHANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I29I2VHG38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N,N-DI(2-HYDROXYETHYL)LAURAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lauroyl diethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

108 to 117 °F (NTP, 1992), 38.7 °C, 38.00 to 39.00 °C. @ 760.00 mm Hg
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-DI(2-HYDROXYETHYL)LAURAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lauroyl diethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis(2-hydroxyethyl)dodecanamide
Reactant of Route 2
Reactant of Route 2
N,N-Bis(2-hydroxyethyl)dodecanamide
Reactant of Route 3
Reactant of Route 3
N,N-Bis(2-hydroxyethyl)dodecanamide
Reactant of Route 4
Reactant of Route 4
N,N-Bis(2-hydroxyethyl)dodecanamide
Reactant of Route 5
Reactant of Route 5
N,N-Bis(2-hydroxyethyl)dodecanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Bis(2-hydroxyethyl)dodecanamide
Customer
Q & A

Q1: What are the safety concerns regarding N,N-Bis(2-hydroxyethyl)dodecanamide used in food contact materials?

A1: The European Food Safety Authority (EFSA) concluded that this compound poses no safety concern for consumers when used in food contact materials if the migration does not exceed 5 mg/kg of food. Additionally, the residual amount of diethanolamine in the plastic should not lead to migration exceeding 0.3 mg/kg of food [].

Q2: How does this compound facilitate the dispersion and assembly of single-walled carbon nanotubes (SWNTs)?

A2: this compound can form a bicontinuous network structure in both water and dodecane. This property enables it to effectively disperse SWNTs initially in a dodecane-N,N-Bis(2-hydroxyethyl)dodecanamide mixture, reducing the attractive van der Waals forces between the SWNT agglomerates []. Subsequently, adjusting the oil/water ratio and applying mild sonication leads to complete dispersion. Furthermore, the self-assembly of this compound guides the separated SWNTs into a large-scale spatial network architecture, creating a stable SOW-SWNT suspension [].

Q3: Can this compound contribute to high electric conductivity in self-assembled systems?

A3: While this compound itself is nonconductive, research shows that its ordered self-assembly in water can lead to liquid crystals with surprisingly high electrical conductivity []. This property arises from the self-assembly of amide groups with delocalized electrons into π-stacked arrays, facilitating charge carrier mobility []. This discovery holds promise for developing biocompatible, soft materials for applications in biosensors and drug delivery systems.

Q4: What are the long-term effects of dermal exposure to this compound?

A4: Two-year dermal studies on F344/N rats and B6C3F1 mice showed that this compound caused increased incidences of epidermal and sebaceous gland hyperplasia, hyperkeratosis, chronic inflammation, and parakeratosis at the application site []. While no carcinogenic activity was found in male rats or mice, there was some evidence in female mice, potentially linked to free diethanolamine present as a contaminant in the tested this compound [].

Q5: How can this compound be separated from similar compounds like dodecyl=poly (oxyethylene) =ethers?

A5: An analytical method employing alumina column chromatography has been developed to separate this compound and N-(2-hydroxyethyl) dodecanamide from mixtures containing dodecyl poly (oxyethylene) ethers []. This method utilizes the distinct elution behaviors of these compounds on an alumina column, offering a reliable separation technique.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.